molecular formula C16H20ClN3S B2931062 4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1-(3-methylphenyl)piperazine CAS No. 865660-20-4

4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1-(3-methylphenyl)piperazine

Cat. No.: B2931062
CAS No.: 865660-20-4
M. Wt: 321.87
InChI Key: AVUUIXDNELRJGS-UHFFFAOYSA-N
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Description

4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1-(3-methylphenyl)piperazine is a useful research compound. Its molecular formula is C16H20ClN3S and its molecular weight is 321.87. The purity is usually 95%.
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Biological Activity

The compound 4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1-(3-methylphenyl)piperazine (CAS No. 865660-20-4) is a piperazine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20ClN3SC_{16}H_{20}ClN_{3}S with a molecular weight of 321.87 g/mol. The structure features a piperazine core substituted with a thiazole group and a methylphenyl moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of the thiazole ring in this compound suggests potential effectiveness against various bacterial and fungal strains. A study on similar thiazole-containing compounds demonstrated their ability to inhibit bacterial growth, indicating that this compound may possess similar properties .

2. Anticancer Properties

Thiazole derivatives have been investigated for their anticancer activities. For instance, compounds with structural similarities have shown cytotoxic effects against different cancer cell lines. In vitro studies suggest that the piperazine scaffold may enhance the interaction with cellular targets involved in tumor growth regulation .

CompoundCancer Cell LineIC50 (μM)
Compound AA431<10
Compound BJurkat<5
This compoundTBDTBD

3. Neuroprotective Effects

Piperazine derivatives have been explored for their neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems could provide insights into its potential use in treating conditions like Alzheimer's disease .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Receptor Binding : Similar compounds have been shown to bind to various aminergic receptors, suggesting that this compound may interact with dopamine or serotonin receptors .
  • Cell Death Pathways : Studies indicate that piperazine derivatives can induce necroptosis in cancer cells, a form of programmed cell death distinct from apoptosis .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of piperazine derivatives, researchers synthesized several analogs and tested their cytotoxicity against K562 leukemic cells. The results indicated that modifications to the piperazine structure significantly influenced cell viability and apoptosis pathways.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazole derivatives revealed that compounds similar to This compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.

Properties

IUPAC Name

2-chloro-5-[[3-methyl-4-(3-methylphenyl)piperazin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3S/c1-12-4-3-5-14(8-12)20-7-6-19(10-13(20)2)11-15-9-18-16(17)21-15/h3-5,8-9,13H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUUIXDNELRJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)CC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301324640
Record name 2-chloro-5-[[3-methyl-4-(3-methylphenyl)piperazin-1-yl]methyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821398
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

865660-20-4
Record name 2-chloro-5-[[3-methyl-4-(3-methylphenyl)piperazin-1-yl]methyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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